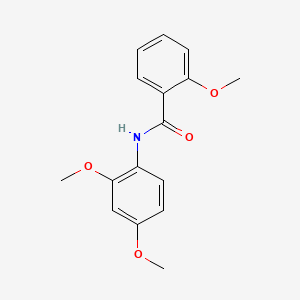

N-(2,4-二甲氧基苯基)-2-甲氧基苯甲酰胺

描述

"N-(2,4-dimethoxyphenyl)-2-methoxybenzamide" is a benzamide derivative characterized by methoxy groups attached to the benzene ring. Benzamide derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of methoxy groups may influence the molecule's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions where an amino-substituted benzene reacts with an acid chloride in the presence of a base. For example, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was synthesized through the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis, demonstrating the fundamental steps in benzamide synthesis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including bond lengths, angles, and dihedral angles, can be determined through X-ray crystallography and DFT calculations. These studies reveal how intermolecular interactions, such as dimerization and crystal packing, influence the molecular geometry. For instance, analysis on a related compound showed minor effects on bond lengths and angles but significant impact on dihedral angles and aromatic ring conformation (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including palladium-catalyzed alkoxylation via direct sp^2 C-H bond activation. This reaction demonstrates the potential for functionalization and modification of the benzamide core, leading to derivatives with varied properties (Wang & Yuan, 2010).

科学研究应用

分子结构和分子间相互作用

N-(2,4-二甲氧基苯基)-2-甲氧基苯甲酰胺因其分子结构和分子间相互作用而受到研究。对类似化合物(如 N-3-羟基苯基-4-甲氧基苯甲酰胺)的研究已经开展,以了解它们的分子几何构型以及分子间相互作用(如二聚化和晶体堆积)对它们分子结构的影响。这项研究对于预测和理解这些化合物在不同环境中的行为至关重要 (Karabulut 等人,2014)。

化学多样化环化

该化合物还参与了探索化学多样化环化的研究,特别是在铑(III)催化的反应中。这些研究重点关注该化合物在酸控制条件下充当卡宾前体的能力,从而导致化学多样化环化。这项研究在化学合成和有机化学领域具有重要意义,为创造复杂分子结构的新方法提供了见解 (Xu 等人,2018)。

细胞色素 P450 酶和代谢

已经进行研究以确定细胞色素 P450 酶在与 N-(2,4-二甲氧基苯基)-2-甲氧基苯甲酰胺结构相似的化合物的代谢中的作用。这些研究在药理学和毒理学中至关重要,因为它们有助于理解这些化合物如何在体内被处理以及它们与其他药物的潜在相互作用 (Nielsen 等人,2017)。

钯催化的烷氧基化

对 N-甲氧基苯甲酰胺的研究还探索了钯催化的邻位烷氧基化。这项研究为官能化芳香族 C-H 键提供了新方法的见解,这是有机合成中一个重要的兴趣领域。此类研究有助于为复杂有机分子开发新的合成路线 (Wang & Yuan,2010)。

神经保护和抗氧化特性

已经对 N-(2,4-二甲氧基苯基)-2-甲氧基苯甲酰胺的类似物进行了研究,考察了它们作为神经保护剂和抗氧化剂的潜力。这些研究在寻找神经系统疾病的新治疗方法和了解某些化合物对氧化应激的保护作用方面尤为重要 (Hur 等人,2013)。

作用机制

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-2-methoxybenzamide is the bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria and has been recognized as an attractive drug target .

Mode of Action

N-(2,4-dimethoxyphenyl)-2-methoxybenzamide interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The compound binds to these pockets, inhibiting the function of RNAP .

Biochemical Pathways

The inhibition of RNAP disrupts the synthesis of RNAs in bacteria, affecting various biochemical pathways. This disruption leads to the cessation of bacterial growth and replication .

Pharmacokinetics

The compound’s ability to inhibit rnap suggests it has sufficient bioavailability to reach its target within bacterial cells .

Result of Action

The result of N-(2,4-dimethoxyphenyl)-2-methoxybenzamide’s action is potent antimicrobial activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .

未来方向

生化分析

Biochemical Properties

N-(2,4-dimethoxyphenyl)-2-methoxybenzamide interacts with bacterial RNA polymerase, a key enzyme involved in the synthesis of RNAs in bacteria . This interaction inhibits the function of the enzyme, thereby affecting the bacteria’s ability to synthesize RNA and ultimately inhibiting its growth .

Cellular Effects

The effects of N-(2,4-dimethoxyphenyl)-2-methoxybenzamide on cells are primarily observed in its antimicrobial activity. It has been found to have potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . It does not appear to have the same effect on Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Molecular Mechanism

The molecular mechanism of action of N-(2,4-dimethoxyphenyl)-2-methoxybenzamide involves its interaction with the switch region of bacterial RNA polymerase . This interaction inhibits the function of the enzyme, thereby preventing the synthesis of RNA in the bacteria .

Temporal Effects in Laboratory Settings

Its potent antimicrobial activity suggests that it may have long-term effects on bacterial growth and function .

属性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-11-8-9-13(15(10-11)21-3)17-16(18)12-6-4-5-7-14(12)20-2/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVRLOMFFBLDIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)

![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)

![3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5729338.png)

![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)

![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)

![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)